2-(3-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)phenyl)-4-methylisothiazolidin-3-one 1,1-dioxide
Description
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Properties
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-16-15-31(28,29)25(21(16)26)18-7-5-6-17(14-18)22(27)24-12-10-23(11-13-24)19-8-3-4-9-20(19)30-2/h3-9,14,16H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZXGUAMYAZUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)phenyl)-4-methylisothiazolidin-3-one 1,1-dioxide is a complex molecule with potential biological activities that have been studied in various contexts. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound involves the formation of the isothiazolidinone core, which can be achieved through a series of chemical reactions including condensation and cyclization processes. The presence of the piperazine moiety is significant for enhancing the compound's interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing piperazine derivatives. For instance, a related study demonstrated that certain piperazine hybridized compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa with low minimum inhibitory concentrations (MIC). Specifically, derivatives similar to 2-(3-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)phenyl)-4-methylisothiazolidin-3-one showed promising results in inhibiting bacterial growth through mechanisms that disrupt bacterial cell membranes and induce oxidative stress leading to apoptosis .
| Compound | MIC (μg/mL) | Target Bacteria | Mechanism of Action |
|---|---|---|---|
| 11f | 1 | Pseudomonas aeruginosa | Membrane disruption and oxidative stress |
| 13a | 4 | Staphylococcus aureus | Membrane integrity loss |
Antidepressant Activity
The compound has also been evaluated for its antidepressant-like effects. Studies indicate that derivatives of N-(2-methoxyphenyl)piperazine possess high affinity for serotonergic receptors (5-HT1A, 5-HT6, and 5-HT7). In vivo tests using models such as the tail suspension test demonstrated significant antidepressant activity, suggesting that this class of compounds could be beneficial in treating mood disorders .
The biological activity of the compound can be attributed to several mechanisms:
- Serotonergic Modulation : The interaction with serotonin receptors indicates a potential role in mood regulation and anxiety reduction.
- Antibacterial Mechanisms : The disruption of bacterial membranes leads to increased permeability and subsequent cell death, highlighting the compound's utility as an antimicrobial agent.
- Oxidative Stress Induction : The ability to induce oxidative stress in bacterial cells contributes to its efficacy as an antibacterial agent.
Case Studies
Study on Antibacterial Activity : A recent investigation evaluated the efficacy of various piperazine derivatives against Pseudomonas aeruginosa. The study found that compounds similar to our target compound exhibited significantly lower MIC values compared to standard antibiotics, indicating a robust antibacterial profile .
Evaluation of Antidepressant Effects : Another study focused on the pharmacological evaluation of N-(2-methoxyphenyl)piperazine derivatives for their antidepressant-like effects. The findings suggested that these compounds could serve as potential therapeutic agents for depression due to their high affinity for serotonin receptors and favorable pharmacokinetic properties .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperazine, including those containing the 2-methoxyphenyl group, exhibit significant affinity towards serotonergic receptors, particularly the 5-HT1A and 5-HT7 receptors. A study synthesized several new derivatives and evaluated their antidepressant-like activity through various tests (tail suspension, locomotor activity). The most promising compounds demonstrated a stronger effect than traditional antidepressants such as imipramine at lower dosages .
Pharmacological Properties
The compound's structure suggests potential pharmacological properties beyond antidepressant activity. For instance, thiazolidinones have been noted for their anti-inflammatory and anticancer activities. Research on similar compounds has shown effectiveness against glioblastoma, a highly malignant brain tumor . The incorporation of piperazine moieties into these structures may enhance their biological activity.
Case Studies in Anticancer Research
Recent studies have focused on the synthesis of new Mannich bases with piperazine derivatives aimed at evaluating their cytotoxic effects against cancer cells. These studies have demonstrated that certain derivatives can inhibit the growth of cancer cells while showing minimal toxicity to normal cells .
Isocyanate Detection
Another application of piperazine derivatives is in environmental monitoring, specifically for detecting isocyanates in air samples. A method utilizing filters impregnated with 1-(2-methoxyphenyl)piperazine has been evaluated for its effectiveness in long-term air sampling. This method showed comparable performance to other established methods for monitoring toxic isocyanates, which are known occupational hazards .
Performance Evaluation
The performance of the 2MP method was assessed through side-by-side comparisons with short-term sampling methods. While it slightly underestimated concentrations during long-term sampling, it proved effective for monitoring isocyanate levels in occupational settings .
| Method | Target Compound | Performance |
|---|---|---|
| 2MP Method | Toluene Diisocyanate (TDI) | Underestimates long-term concentrations |
| DBA Method | TDI and Phenyl Isocyanate | Higher results than 2MP |
Q & A
Q. Structural confirmation :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve overlapping signals from the piperazine and methoxyphenyl groups .
- X-ray crystallography for absolute stereochemistry determination, particularly for the isothiazolidinone 1,1-dioxide moiety .
Purity assessment : - HPLC with UV detection (λ = 254 nm) and a C18 column; acceptance criteria ≥95% purity .
- Mass spectrometry (HRMS) to verify molecular ion peaks and rule out impurities .
Basic: What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
- Storage : In airtight containers at –20°C to prevent hygroscopic degradation .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Solvent optimization : Replace DMF with THF to reduce viscosity and improve mixing efficiency .
- Catalysis : Screen palladium or copper catalysts for Suzuki-Miyaura coupling of the methoxyphenyl group (if applicable) .
- Process analytical technology (PAT) : Use in-situ FTIR to monitor reaction progress and terminate at peak conversion .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Vary substituents on the piperazine ring (e.g., replace methoxy with halogen) to assess impact on receptor binding .
- Isosteric replacements : Substitute the isothiazolidinone with a thiazolidinedione to evaluate metabolic stability .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the sulfone group) .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Analyze degradation products via LC-MS .
- Photostability : Irradiate under ICH Q1B guidelines (UV light, 1.2 million lux-hours) to detect photodegradants .
Advanced: What in vitro assays are suitable for evaluating biological activity?
- Enzyme inhibition assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases or proteases) .
- Cell viability assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify IC₅₀ values via MTT assay .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) .
Advanced: How to validate analytical methods for quantifying this compound in biological matrices?
- Calibration curves : Prepare in plasma or PBS (linear range: 1–100 µg/mL) with internal standardization (e.g., deuterated analog) .
- Precision/accuracy : Intra-day and inter-day CV ≤15%, recovery ≥80% per FDA Bioanalytical Method Validation guidelines .
- Matrix effects : Evaluate ion suppression/enhancement via post-column infusion in LC-MS/MS .
Advanced: What computational modeling approaches predict pharmacokinetic properties?
- ADME prediction : Use SwissADME or ADMETLab to estimate logP (2.8–3.5), BBB permeability (low), and CYP450 metabolism .
- Molecular dynamics simulations : Simulate binding to serum albumin to predict half-life and distribution .
Advanced: How to resolve contradictory bioactivity data across studies?
- Assay standardization : Validate cell lines (e.g., ATCC authentication) and control incubation conditions (pH, temperature) .
- Compound integrity : Re-test batches via HPLC to confirm no degradation during storage .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
